N-(2-methoxyphenyl)-2-{4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-{4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes scaling up the Suzuki–Miyaura coupling reaction and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyphenyl)-2-{4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Butanamide, N-(2-methoxyphenyl)-3-oxo-: This compound shares a similar structural motif and may exhibit comparable reactivity.
N-(2-Methoxyphenyl)-5-Me-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide: Another compound with a related structure, used in different research contexts.
Uniqueness
N-(2-methoxyphenyl)-2-{4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide is unique due to its combination of functional groups and the specific arrangement of atoms within its structure
Properties
Molecular Formula |
C21H19N3O4S |
---|---|
Molecular Weight |
409.5g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O4S/c1-27-17-5-3-2-4-16(17)23-19(25)13-28-15-8-6-14(7-9-15)12-18-20(26)24-11-10-22-21(24)29-18/h2-9,12H,10-11,13H2,1H3,(H,23,25)/b18-12+ |
InChI Key |
PAQISHJOVJXUJU-LDADJPATSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=C3C(=O)N4CCN=C4S3 |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)N4CCN=C4S3 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=C3C(=O)N4CCN=C4S3 |
Origin of Product |
United States |
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